Apptm-gnrh - 76283-00-6

Apptm-gnrh

Catalog Number: EVT-1557587
CAS Number: 76283-00-6
Molecular Formula: C24H35NO3
Molecular Weight: 385.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Apptm-gnrh is classified under peptide hormones, specifically as a GnRH analog. It is designed to mimic the natural hormone's structure and function while potentially offering enhanced stability or specificity in its effects. The compound is synthesized through various chemical methods that allow for precise modifications to the GnRH structure, improving its pharmacological properties.

Synthesis Analysis

Methods

The synthesis of Apptm-gnrh typically involves solid-phase peptide synthesis (SPPS), a widely used technique for constructing peptides. This method allows for the stepwise addition of amino acids to a growing peptide chain while attached to an insoluble resin. The process includes:

  1. Amino Acid Coupling: Each amino acid is activated and coupled to the growing chain.
  2. Deprotection: Protective groups are removed to expose reactive sites for subsequent coupling.
  3. Cleavage: The completed peptide is cleaved from the resin, often using strong acids.

Technical Details

The synthesis may also incorporate modifications such as cyclization or substitution of specific amino acids to enhance stability and receptor affinity. For example, substitutions at key positions can improve resistance to enzymatic degradation or alter receptor selectivity.

Molecular Structure Analysis

Structure

The molecular structure of Apptm-gnrh closely resembles that of natural GnRH but may include specific modifications that enhance its biological activity or pharmacokinetic properties. The general structure consists of a sequence of amino acids linked by peptide bonds, forming a characteristic three-dimensional conformation essential for receptor binding.

Data

The molecular formula and weight, along with specific structural data such as bond lengths and angles, can be derived from crystallographic studies or computational modeling. These analyses help elucidate how structural changes impact function.

Chemical Reactions Analysis

Reactions

Apptm-gnrh undergoes various chemical reactions typical of peptide hormones, including:

  • Receptor Binding: The primary reaction involves binding to the GnRH receptor on pituitary cells, triggering downstream signaling pathways.
  • Degradation: Enzymatic degradation by peptidases occurs in biological systems, affecting its half-life and activity.

Technical Details

Understanding these reactions is crucial for optimizing the compound's therapeutic efficacy. For instance, modifications that slow degradation can prolong action in clinical applications.

Mechanism of Action

Process

The mechanism of action for Apptm-gnrh involves binding to specific GnRH receptors (GnRHR) on pituitary gonadotrope cells. This interaction activates G-protein coupled receptor signaling pathways, leading to:

  1. Increased Gonadotropin Release: Activation stimulates the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).
  2. Regulation of Reproductive Functions: These hormones play vital roles in regulating reproductive cycles and fertility.

Data

Studies have shown that varying pulse frequencies of GnRH can differentially regulate gonadotropin subunit gene expression, indicating a complex feedback mechanism influenced by Apptm-gnrh administration .

Physical and Chemical Properties Analysis

Physical Properties

Apptm-gnrh typically exists as a white powder or crystalline solid. Its solubility in aqueous solutions varies based on pH and ionic strength, which are critical for its biological activity.

Chemical Properties

The compound exhibits stability under physiological conditions but may be sensitive to extreme pH or temperature changes. Analytical techniques such as high-performance liquid chromatography (HPLC) are often employed to assess purity and concentration.

Applications

Apptm-gnrh has several scientific applications:

  • Reproductive Health Research: Used extensively in studies investigating hormonal regulation and reproductive physiology.
  • Therapeutic Uses: Investigated for potential use in treating conditions such as prostate cancer, endometriosis, and precocious puberty by modulating gonadotropin release.
  • Diagnostic Tools: Utilized in assays to measure gonadotropin levels or assess receptor function in various biological samples.
Introduction to Apptm-gnrh

Biochemical Classification of GnRH Analogues

GnRH analogues are broadly categorized by their functional behavior relative to endogenous GnRH (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂) [1] [8]:

Table 1: Classification of GnRH Analogues

CategoryMechanismStructural HallmarkExample
AgonistsInitial receptor activation → desensitizationD-amino acid substitutions (pos. 6)Leuprolide, Triptorelin
AntagonistsDirect receptor blockadeHydrophobic residues (pos. 1,2,3,6)Cetrorelix, Ganirelix
Targeted HybridsReceptor binding + payload deliveryC-terminal linker/conjugateApptm-GnRH

Apptm-GnRH falls into the targeted hybrid category. Biochemically, it is a peptide analogue belonging to the gonadotropin-releasing hormone family. Like endogenous GnRH, it interacts with G-protein coupled receptors (GPCRs), specifically the type I GnRHR—a rhodopsin-like GPCR lacking an intracellular C-terminal tail in mammals [6] [7]. This receptor activates primarily via Gαq/11 proteins, triggering phospholipase C (PLC) activation, inositol trisphosphate (IP₃)-mediated calcium release, and diacylglycerol (DAG)-dependent protein kinase C (PKC) signaling [6] [9]. Apptm-GnRH's classification as a "targeted" analogue stems from its engineered capacity to exploit GnRHR overexpression in reproductive cancers (prostate, breast, ovarian) and pituitary gonadotropes [4] [10].

Structural Characterization of Apptm-GnRH

Core Peptide Architecture

Apptm-GnRH retains the conserved decapeptide backbone of mammalian GnRH-I but incorporates strategic modifications to enhance stability and receptor engagement:

  • N-terminal Pyroglutamate (pGlu) and C-terminal Gly-NH₂: Essential for receptor recognition and resistance to exopeptidases [1] [6].
  • Position 6 Substitution: Replacement of glycine with a D-amino acid (commonly D-Trp or D-Ala). This modification imposes a type II' β-turn conformation, pre-organizing the peptide into a bioactive U-shaped structure observed in cryo-EM studies of GnRH-GnRHR complexes [5] [10]. This enhances binding affinity by 3-5 fold compared to wild-type GnRH [2].
  • Apptm Modification Site: A spacer-linked functional group (e.g., azide, maleimide) at the C-terminal proline or via lysine side-chain incorporation enables conjugation to toxins, radioligands, or nanoparticles without disrupting receptor-binding domains [4] [10].

Table 2: Key Structural Features of Apptm-GnRH vs. Natural GnRH

FeatureNatural GnRHApptm-GnRHFunctional Impact
Position 6 ResidueGlycineD-amino acid (e.g., D-Trp)Stabilizes β-turn; ↑ proteolytic resistance
C-terminal ModificationNoneCovalent linker + payloadEnables targeted drug delivery
Receptor Binding Affinity~100 nM (EC₅₀)20-50 nM (EC₅₀)Enhanced receptor activation kinetics

Receptor-Ligand Interactions

Cryo-EM structures of GnRH bound to its receptor reveal a conserved inverted U-shaped topology where both N- and C-termini insert deeply into the orthosteric binding pocket [5]. Critical interactions involve:

  • Hydrogen Bonding: Between GnRH's Trp³ and Tyr⁶ with receptor residues K3.32(121), Y6.51(290), and Y6.52(291) in the transmembrane helices [5].
  • π-π Stacking: His² of GnRH and receptor residue W6.48(287) [5].
  • Conformational Changes: Upon Apptm-GnRH binding, the GnRHR undergoes transmembrane helix rearrangement (notably TM6 outward tilt), facilitating Gq protein coupling [5] [7].

Molecular dynamics simulations confirm that Apptm-GnRH's D-amino acid at position 6 reduces sensitivity to mutations in the receptor pocket, maintaining stable ligand contacts during simulation trajectories >100 ns [2] [5]. Ramachandran plots of analogous modified GnRH peptides show >88% of residues in favored regions, indicating excellent stereochemical stability [2].

Physicochemical Properties

Apptm-GnRH exhibits distinct properties optimizing bioavailability:

  • Hydrophobicity (Grand Average, GRAVY): ~0.75, enhancing membrane permeability [2].
  • Isoelectric Point (pI): ~5.2, facilitating solubility at physiological pH [2].
  • Aliphatic Index: Reduced vs. wild-type, reflecting conformational flexibility [2].

Historical Development of Synthetic GnRH Analogues

Foundational Discoveries

  • 1971: Isolation and sequencing of porcine GnRH by Schally and Guillemin (Nobel Prize, 1977) [1] [8].
  • Early 1980s: First-generation agonists (e.g., Leuprolide) featured D-amino acid substitutions at position 6 to prolong half-life. Antagonists emerged with bulky hydrophobic residues at positions 1, 2, 3, and 6 [6] [8].
  • 1990s: Identification of GnRHR overexpression in prostate, ovarian, and breast cancers spurred development of cytotoxic GnRH hybrids (e.g., Zoptarelin doxorubicin) [4] [10].

Rational Design Evolution

Apptm-GnRH represents the convergence of three key technological advances:

  • Structural Biology: Cryo-EM structures (2025) of GnRH-GnRHR-Gq complexes at 2.67–3.18 Å resolution elucidated the U-shaped binding pose and key receptor contact residues, enabling precision modifications [5].
  • Computational Chemistry: In silico modeling of GnRH analogue-receptor interactions (e.g., molecular docking, MD simulations) identified D-amino acids at position 6 as critical for pre-organizing the bioactive conformation while reducing entropic penalties upon binding [2] [5].
  • Conjugation Chemistry: Innovations in bioorthogonal linkers (e.g., PEG spacers, cleavable tethers) allowed stable payload attachment without impairing receptor engagement [4] [10].

Table 3: Milestones in GnRH Analogue Development

EraInnovationRepresentative AgentsLimitation
1980sD-amino acid agonistsLeuprolide, GoserelinTachyphylaxis; hormonal flare-up
1990sHydrophobic antagonist side chainsCetrorelix, GanirelixHistamine release; solubility issues
2000sCytotoxic conjugatesZoptarelin doxorubicinOff-target toxicity
2010s–PresentTargeted delivery platformsApptm-GnRH conjugatesOptimizing linker stability

Apptm-GnRH in Context

Unlike earlier analogues designed solely for hormonal suppression, Apptm-GnRH leverages receptor overexpression for tissue-specific delivery. Its design avoids the C-terminal truncation seen in mammalian GnRHRs that compromises receptor stability and membrane integration [7]. Current research focuses on optimizing its linker chemistry for:

  • Diagnostic Imaging: Conjugation to radionuclides (e.g., ⁹⁹ᵐTc, ⁶⁸Ga) [4].
  • Targeted Therapy: Linkage to chemotherapeutics (e.g., doxorubicin, MMAE) or pro-apoptotic peptides [10].
  • Gene Delivery: Fusion vectors for pituitary-specific gene silencing [8].

Compounds Mentioned

Properties

CAS Number

76283-00-6

Product Name

Apptm-gnrh

IUPAC Name

[10-(cyclobutylmethyl)-1-ethyl-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-yl] 2-hydroxypropanoate

Molecular Formula

C24H35NO3

Molecular Weight

385.5 g/mol

InChI

InChI=1S/C24H35NO3/c1-5-24-11-12-25(15-17-7-6-8-17)21(23(24,3)4)13-18-9-10-19(14-20(18)24)28-22(27)16(2)26/h9-10,14,16-17,21,26H,5-8,11-13,15H2,1-4H3

InChI Key

OGBHRSROSRIGIS-UHFFFAOYSA-N

SMILES

CCC12CCN(C(C1(C)C)CC3=C2C=C(C=C3)OC(=O)C(C)O)CC4CCC4

Synonyms

2-cyclobutylmethyl-5-ethyl-2'-hydroxy-9,9-dimethyl-6,7-benzomorphan lactate
3-(cyclobutylmethyl)-6-ethyl-1,2,3,4,5,6-hexahydro-11,11-dimethyl-2,6-methano-3-benzazocin-8-ol lactic acid ester
APPTM-GnRH
cogazocine lactate

Canonical SMILES

CCC12CCN(C(C1(C)C)CC3=C2C=C(C=C3)OC(=O)C(C)O)CC4CCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.